Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid
Description
Bicyclic Scaffold Topology and Bridged Ring System Configuration
The 8-azabicyclo[3.2.1]octane framework forms the structural core of this compound, characterized by a fused bicyclic system comprising seven-membered rings with distinct bridgehead positions. The bicyclo[3.2.1] notation specifies a bridged system where the nitrogen atom occupies the 8-position, creating a rigid, nonplanar scaffold. This topology arises from the fusion of a six-membered ring (comprising carbons 1–6) and a five-membered ring (carbons 2–5–8–7–6), with the nitrogen atom integrated into the bridge between positions 1 and 8.
X-ray crystallographic studies of analogous bicyclo[3.2.1]octane derivatives reveal a chair-boat conformation for the six-membered ring, while the five-membered ring adopts an envelope-like geometry to minimize angular strain. The bridgehead carbons (C1 and C8) exhibit tetrahedral geometry, with bond angles deviating slightly from ideal values due to ring strain. For instance, the C8–N–C1 angle measures approximately 108°, reflecting adjustments to accommodate the bicyclic constraints. The rigidity of this scaffold enhances its utility in medicinal chemistry, as it restricts rotational freedom and enforces specific three-dimensional orientations of functional groups.
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(1R,5S,6S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-5-4-6-10(14)9(7-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m1/s1 |
InChI Key |
YDVUGRRGMKJDRF-UTLUCORTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1[C@H](C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Boc Protection of Deprotected Amines
After hydrogenolytic removal of a benzyl group, the free amine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
- Substrate : (3-endo)-8-Benzyl-8-azabicyclo[3.2.1]octane-3-methanol
- Deprotection : Hydrogenation (55 psi H₂) with Pd(OH)₂/C in ethanol/HCl (72–81% yield).
- Boc Protection : React with Boc₂O (1.5 eq) in dioxane/1N NaOH (2:1) at RT (81% yield).
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Deprotection | H₂ (55 psi), Pd(OH)₂/C, EtOH/HCl | 72% |
| Boc Protection | Boc₂O, NaOH, dioxane/H₂O, RT, 18 h | 81% |
Boc Protection During Cyclization
In metathesis-based routes, the Boc group is introduced early to stabilize intermediates. For example, ethyl isocyanoacetate derivatives are Boc-protected before cyclization.
Hydrogenation and Deprotection
Hydrogenation is critical for removing benzyl or other protecting groups. Pearlman’s catalyst (Pd(OH)₂/C) is preferred for its efficiency in debenzylation.
Optimized Hydrogenation Protocol :
- Catalyst : 20% Pd(OH)₂/C (0.2 g/mmol substrate)
- Solvent : Ethanol/H₂O (9:1) with 6N HCl
- Pressure : 55 psi H₂
- Time : 18–48 h (yield: 72–90%)
Challenges :
- Incomplete deprotection requires repeated hydrogenation cycles.
- Acidic conditions prevent amine reoxidation.
Cyclization and Functional Group Introduction
Ring-Closing Metathesis (RCM)
A novel approach uses Grubbs II catalyst to form the bicyclic structure from acyclic dienes:
Lactam Alkylation and Reduction
Traditional routes alkylate bicyclic lactams, followed by reduction and oxidation:
- Alkylation : React lactam with methyl iodide/NaH in THF.
- Reduction : LiAlH₄ reduces the lactam to the amine.
- Oxidation : KMnO₄ oxidizes a methyl group to carboxylic acid (yield: 45–60%).
Stereochemical Control
The exo configuration is achieved through:
- Asymmetric Catalysis : Chiral ligands in hydrogenation or alkylation steps.
- Mitsunobu Reactions : Stereospecific substitutions using DIAD/PPh₃.
- Desymmetrization : Enzymatic or chemical resolution of tropinone derivatives.
Case Study :
A Mitsunobu reaction with 4-fluoro-3-bromophenol and DIAD yielded 85% exo product, confirmed by X-ray crystallography.
Purification and Characterization
Purification Methods :
- Aminopropyl SPE Cartridges : Remove polar impurities (e.g., after Boc protection).
- Silica Gel Chromatography : Hexane/ethyl acetate gradients (purity >97%).
Analytical Data :
- HPLC : Retention time 1.65 min (C18 column, MeOH/H₂O).
- NMR : δ 4.15 (bs, 2H, Boc), 3.64 (d, 2H, CH₂OH), 1.40–1.50 (s, 9H, Boc).
Industrial-Scale Considerations
Flow Microreactor Systems :
- Improve yield and reduce reaction time for hydrogenation (e.g., 72% → 85% in 6 h).
- Enable continuous Boc protection with in-line pH monitoring.
Cost Optimization :
- Catalyst Recycling : Pd(OH)₂/C reused up to 5 cycles with <5% activity loss.
- Solvent Recovery : Ethanol and dioxane distilled for reuse.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Lactam Alkylation | 45–60% | Moderate | High |
| RCM | 58–65% | High | Moderate |
| Mitsunobu Substitution | 70–85% | Excellent | Low |
Chemical Reactions Analysis
Types of Reactions
Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic structure that allows for diverse functionalization, making it a valuable intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and reactivity during synthetic transformations.
The 8-azabicyclo[3.2.1]octane scaffold is a central structure in many tropane alkaloids, which exhibit a range of pharmacological activities, including anticholinergic effects and dopamine transporter inhibition. The synthesis of this scaffold using exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid has been extensively researched.
Case Studies
- Enantioselective Synthesis : Research has demonstrated methodologies for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold directly from acyclic precursors, utilizing exo-8-tert-butoxycarbonyl compounds as key intermediates . This approach allows for the generation of enantiomerically pure compounds essential for drug development.
- Tropane Derivatives : The compound serves as a precursor for various tropane derivatives that have been synthesized and evaluated for their biological activities, such as dopamine reuptake inhibition . For instance, derivatives synthesized from this scaffold have shown promise in treating conditions like Parkinson's disease and schizophrenia.
Drug Design and Development
The structural versatility of this compound makes it a valuable building block in drug design.
Applications in Drug Development
- Anticholinergic Agents : Compounds derived from this bicyclic framework have been utilized to develop anticholinergic drugs such as scopolamine derivatives, which are used to treat motion sickness and muscle spasms .
- Dopamine Transporter Inhibitors : The scaffold has been explored for its potential as a dopamine transporter inhibitor, which is crucial for developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing biological pathways and processes . The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid is compared below with structurally related bicyclic compounds. Key differences in substituents, stereochemistry, and functional groups are highlighted.
Table 1: Structural and Functional Comparison of Bicyclo[3.2.1]octane Derivatives
Key Comparative Insights
Functional Group Impact :
- The carboxylic acid group in this compound provides acidity (pKa ~4-5), enabling salt formation or conjugation reactions. In contrast, the methyl ester in exo-8-tert-butyl 3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate offers hydrolytic stability but requires enzymatic cleavage for activation .
- The hydroxyl and ketone groups in tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate reduce solubility compared to the carboxylic acid analog, limiting its utility in aqueous reactions .
Stereochemical and Steric Effects :
- Exo stereochemistry minimizes steric hindrance around the bicyclic core, enhancing reactivity for cross-coupling or amidation reactions. For example, the exo-3-methoxy derivative forms stable hydrochloride salts due to spatial accessibility of the amine .
Boc Protection Strategy: The Boc group in this compound shields the amine from unwanted reactions during synthesis. This contrasts with compounds like exo-3-amino-8-boc-8-azabicyclo[3.2.1]octane acetate (CAS: N/A), where the Boc group stabilizes the amine for subsequent deprotection .
Applications in Drug Development :
- Carboxylic acid derivatives are pivotal in designing protease inhibitors or metal-chelating agents, whereas ester analogs (e.g., exo-8-tert-butyl 3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate) are optimized for prodrugs due to their lipophilicity .
Research Findings and Trends
- Synthetic Utility : this compound is frequently employed in the synthesis of opioid antagonists and antiviral agents, leveraging its rigid bicyclic framework for target binding .
- Lumping Strategy Relevance : As per , compounds with similar bicyclic cores but varying substituents (e.g., hydroxyl vs. carboxylic acid) may be "lumped" in computational models to predict reactivity or environmental persistence, though experimental validation remains critical .
Biological Activity
Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered significant attention due to their diverse biological activities, particularly in the field of pharmacology. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and related research findings.
Overview of 8-Azabicyclo[3.2.1]octane Derivatives
The 8-azabicyclo[3.2.1]octane scaffold is a core structure in various tropane alkaloids, known for their significant pharmacological properties including analgesic, stimulant, and antidepressant effects. These compounds are primarily recognized for their role as monoamine reuptake inhibitors , which are crucial in the treatment of mood disorders and other neurological conditions.
Monoamine Reuptake Inhibition : this compound has been shown to inhibit the reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is vital for its antidepressant and anxiolytic effects, making it a candidate for treating conditions like depression and anxiety disorders .
In Vitro Studies
In vitro studies have demonstrated that derivatives of 8-azabicyclo[3.2.1]octane can effectively inhibit the reuptake of neurotransmitters in cell lines expressing human transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). For instance, compounds structurally similar to exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane have shown selective inhibition profiles that could lead to reduced side effects compared to traditional monoamine reuptake inhibitors .
Case Studies
A notable case study involving a derivative similar to exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane highlighted its potential in treating Attention Deficit Hyperactivity Disorder (ADHD) and Obsessive Compulsive Disorder (OCD) due to its dual action on serotonin and norepinephrine transporters . The study reported significant improvements in patient symptoms with minimal adverse effects.
Data Table: Biological Activity Summary
Safety and Toxicology
While exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane derivatives exhibit promising therapeutic effects, safety assessments indicate potential irritative properties, particularly skin and eye irritation as noted in toxicity studies . Further research is warranted to establish comprehensive safety profiles.
Q & A
Q. Methodological Resolution :
- Use differential scanning calorimetry (DSC) to confirm thermal behavior.
- Cross-validate with HPLC (C18 column, 0.1% TFA in acetonitrile/water) to assess purity >97% .
What safety protocols are critical when handling azabicyclo[3.2.1]octane derivatives, given limited toxicological data?
Basic Research Question
Despite incomplete toxicological profiles (e.g., missing LD₅₀ data), prioritize:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Respiratory Protection : Use P95 filters for particulate matter or OV/AG/P99 cartridges if aerosolization occurs .
- Waste Management : Neutralize acidic byproducts before disposal to prevent environmental release .
How can computational modeling optimize reaction conditions for introducing substituents to the azabicyclo[3.2.1]octane core?
Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
Q. Experimental Validation :
- Compare simulated energy barriers with experimental yields under varying solvent/temperature conditions .
What analytical techniques are most effective for characterizing stereochemical purity in exo-8-Boc-azabicyclo derivatives?
Advanced Research Question
- NMR Spectroscopy : ¹H-NMR coupling constants (e.g., J = 8–10 Hz for axial protons) confirm exo stereochemistry .
- Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 90:10) to resolve enantiomeric impurities (<1% detection limit) .
- X-ray Crystallography : Resolves absolute configuration but requires high-purity single crystals .
How do researchers reconcile conflicting data on the stability of Boc-protected azabicyclo derivatives under acidic conditions?
Advanced Research Question
Contradictions arise from:
Q. Mitigation Strategies :
- Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring.
- Use buffered solutions (pH 4.5) during purification to minimize degradation .
What role does the azabicyclo[3.2.1]octane scaffold play in medicinal chemistry, and how is its conformation relevant to biological activity?
Advanced Research Question
The scaffold is a rigid, conformationally restricted surrogate for piperidine in drug design:
- Receptor Binding : Preorganizes substituents into bioactive conformations, enhancing affinity for G protein-coupled receptors (GPCRs) .
- Metabolic Stability : Reduced flexibility decreases susceptibility to cytochrome P450 oxidation vs. linear amines .
Case Study : Analogues with 3-carboxylic acid groups (as in the target compound) show promise as protease inhibitors, with IC₅₀ values <100 nM in preliminary assays .
How can researchers design experiments to evaluate the environmental fate of azabicyclo derivatives?
Advanced Research Question
Follow the INCHEMBIOL framework :
Abiotic Studies : Measure hydrolysis rates (pH 7.4 buffer, 25°C) and photodegradation under UV light.
Biotic Studies : Use soil microbiota or liver microsomes to assess biodegradation pathways.
Ecotoxicity : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition.
Data Interpretation : Correlate logP values (predicted ~2.5 for the target compound) with bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
